N'-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with the molecular formula C18H16N4OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with an appropriate aldehyde or ketone, such as 1-(2-thienyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thienyl ring or the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical pathways in cancer cells, leading to cell death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(3-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(2-naphthyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4OS/c1-11(15-7-4-10-24-15)19-22-18(23)17-14-9-8-12-5-2-3-6-13(12)16(14)20-21-17/h2-7,10H,8-9H2,1H3,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
KDGMEDRNHHIBFX-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CS4 |
Origin of Product |
United States |
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